molecular formula C20H19N5OS2 B11240757 N-(3,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11240757
M. Wt: 409.5 g/mol
InChI Key: BDQLBWGDAUETPX-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a pyrrole, thiophene, and triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole ring, followed by the introduction of the pyrrole and thiophene groups. The final step involves the attachment of the acetamide group to the triazole ring. Common reagents used in these reactions include hydrazine, thiophene-2-carboxylic acid, and various coupling agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium or copper, along with appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the triazole ring can yield dihydrotriazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with various biological targets could lead to the development of new treatments for diseases.

Industry: In industry, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Uniqueness: The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19N5OS2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H19N5OS2/c1-14-10-15(2)12-16(11-14)21-18(26)13-28-20-23-22-19(17-6-5-9-27-17)25(20)24-7-3-4-8-24/h3-12H,13H2,1-2H3,(H,21,26)

InChI Key

BDQLBWGDAUETPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4)C

Origin of Product

United States

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